

Detailed experimental protocol for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide synthesis

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Compound of Interest

Compound Name: *N*-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

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Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**, a key intermediate in various organic syntheses. The protocol is designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a valuable building block in medicinal chemistry and materials science. The presence of the tosyl group allows for further functionalization, while the dimethoxyacetal serves as a protected aldehyde, which can be deprotected under acidic conditions for subsequent reactions. This application note outlines a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

- 4-Methylbenzenesulfonyl chloride (TsCl)
- 2,2-Dimethoxyethylamine
- Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- NMR spectrometer
- Melting point apparatus

Procedure:

- To a solution of 2,2-dimethoxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.
- Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide** as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**.

Parameter	Value
Reactants	
4-Methylbenzenesulfonyl chloride	1.1 equivalents
2,2-Dimethoxyethylamine	1.0 equivalent
Pyridine	1.2 equivalents
Reaction Conditions	
Solvent	Dichloromethane (DCM)
Temperature	0 °C to room temperature
Reaction Time	12-16 hours
Product Characterization	
Molecular Formula	C ₁₁ H ₁₇ NO ₄ S ^[1]
Molecular Weight	259.32 g/mol ^[1]
Physical State	Solid
Melting Point	Data not available in the searched literature
¹ H NMR (CDCl ₃)	Specific data not available in the searched literature for the final product
¹³ C NMR (CDCl ₃)	Specific data not available in the searched literature for the final product
Yield	Dependent on experimental execution

Note: Specific yield, melting point, and NMR data are highly dependent on the exact experimental conditions and purification efficiency. The provided table reflects the general stoichiometry and expected characterization parameters.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**.

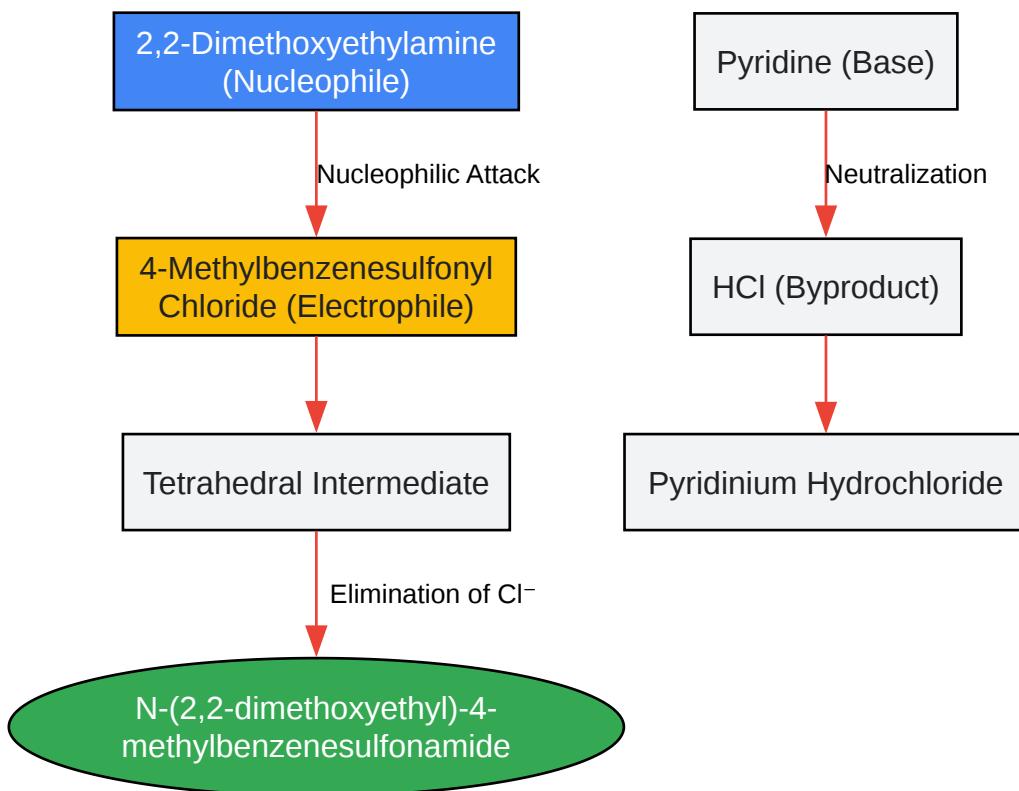


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Caption: Workflow diagram for the synthesis of **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key chemical transformation occurring during the synthesis.

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Caption: Key steps in the formation of the sulfonamide bond.

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References

- 1. Buy N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | 58754-95-3 [smolecule.com]
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